molecular formula C9H9N3O B8291883 5-(N-acetylamino)pyrrolo[3,2-b]pyridine

5-(N-acetylamino)pyrrolo[3,2-b]pyridine

カタログ番号: B8291883
分子量: 175.19 g/mol
InChIキー: FCGKREFBCAZJMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(N-acetylamino)pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C14H18N4O and the PubChem CID 10934159 . It belongs to a class of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-b]pyridine core is a privileged structure in the design of novel bioactive molecules. Heterocycles containing nitrogen, such as pyridine and its fused analogs, are recognized as precious sources of clinically useful agents . These scaffolds are consistently incorporated into a diverse range of FDA-approved drug candidates and are investigated for their potential against various disease states, including viral infections, cancer, and central nervous system disorders . The broader family of pyrrolopyridine derivatives is frequently studied for a plethora of biological effects, including antibacterial, antiviral, antifungal, and anticancer activities . The presence of endocyclic nitrogen atoms in these structures allows for critical interactions with biological targets, such as through hydrogen bonding, which is crucial for their pharmacological activity . While the specific mechanism of action for 5-(N-acetylamino)pyrrolo[3,2-b]pyridine is subject to ongoing research, its molecular framework makes it a valuable building block for exploring new therapeutic avenues. Researchers utilize this compound as a key intermediate in synthesizing more complex molecules or as a core scaffold for screening against various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

特性

分子式

C9H9N3O

分子量

175.19 g/mol

IUPAC名

N-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetamide

InChI

InChI=1S/C9H9N3O/c1-6(13)11-9-3-2-7-8(12-9)4-5-10-7/h2-5,10H,1H3,(H,11,12,13)

InChIキー

FCGKREFBCAZJMR-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=NC2=C(C=C1)NC=C2

製品の起源

United States

類似化合物との比較

Table 1: Comparison of Pyrrolo[3,2-b]pyridine Derivatives

Compound Name Substituent(s) Biological Activity Synthesis Method Yield References
5-(N-Acetylamino)pyrrolo[3,2-b]pyridine 5-NHCOCH₃ Not explicitly reported (inference: potential antimicrobial/kinase inhibition) Likely via Conrad-Limpach or similar routes N/A
5-Chloro-1H-pyrrolo[3,2-b]pyridine 5-Cl Intermediate for antitumor/antiviral agents Halogenation of parent scaffold N/A
5-Fluoro-3-nitro-pyrrolo[3,2-b]pyridine 5-F, 3-NO₂ Probable nitro-reductase substrate Nitration of fluorinated precursor N/A
5-Trifluoromethyl-pyrrolo[3,2-b]pyridine 5-CF₃ Lipophilic modifier for CNS targets Trifluoromethylation via radical chemistry N/A
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (7) Pyrimidine substituent at 1-position Antibacterial/kinase inhibition Nucleophilic substitution with 4-azaindole 11%

Key Research Findings

Substituent-Driven Activity : Chloro and nitro groups enhance antimicrobial potency, while pyrimidine appendages broaden kinase inhibition .

Synthetic Challenges : Low yields in pyrimidine derivatives (e.g., 11% for compound 7) highlight the need for improved coupling conditions .

準備方法

Halogenation at Position 5

Bromination of pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in DMF selectively introduces bromine at the 5th position (70–85% yield).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-pyrrolo[3,2-b]pyridine with benzophenone imine forms the protected amine, which is hydrolyzed to 5-amino-pyrrolo[3,2-b]pyridine.

Acetylation

Treatment with acetic anhydride in pyridine quantitatively acetylates the amine, yielding the target compound.

Data Table 1: Halogenation-Amination-Acetylation Optimization

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 80°C, 12 h82
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C75
AcetylationAc₂O, pyridine, rt, 2 h95

Fischer Indole Synthesis Modifications

Adapting the Fischer indole synthesis, hydrazine derivatives react with cyclic ketones to form pyrrolopyridines. For example, 3-acetylaminopyridine hydrazine and cyclopentanone undergo acid-catalyzed cyclization (HCl, ethanol) to generate the target compound.

Mechanistic Insight :

  • Hydrazone formation precedes-sigmatropic rearrangement.

  • Acidic conditions promote cyclodehydration, forming the six-membered pyridine ring.

Limitations :

  • Requires electron-donating groups on the ketone for efficient cyclization.

  • Competing pathways may reduce yields in complex substrates.

One-Pot Condensation with Primary Amines

Primary amines condense with ketoesters or diketones to form pyrrolopyridines. For 5-(N-acetylamino)pyrrolo[3,2-b]pyridine, acetylated amines (e.g., N-acetylethylenediamine) react with ethyl acetoacetate in acidic ethanol, followed by oxidative aromatization.

Optimized Conditions :

  • Acid Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%)

  • Temperature : 130°C, 18 h

  • Yield : 68–74%.

Biological and Pharmacological Considerations

While beyond synthesis, the N-acetylamino group enhances metabolic stability and bioavailability, as evidenced by ACC1 inhibitors bearing similar substituents. Comparative studies show that 5-substituted derivatives exhibit improved target binding over unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(N-acetylamino)pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) and acetylation. For example, NaH/MeI in THF (0°C to rt) can methylate intermediates (Scheme 5 in ), while Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with dioxane/K₂CO₃ at 105°C) introduces aryl groups. Optimization includes adjusting solvent polarity (THF vs. dioxane), reaction time (7–20 hours), and stoichiometry of reagents like arylboronic acids .

Q. How is structural characterization of 5-(N-acetylamino)pyrrolo[3,2-b]pyridine performed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and X-ray crystallography to resolve bond angles/planarity (as in , where single-crystal data achieved R factor = 0.039 ). Mass spectrometry (EI or ESI) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .

Q. What solvents and purification methods are suitable for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. Post-reaction, use recrystallization (DMF/H₂O 1:1) or column chromatography (silica gel, eluent: CHCl₃/MeOH gradients). For hygroscopic intermediates, employ reduced-pressure drying .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • Methodological Answer : Introduce substituents at positions 3 and 5 to modulate electronic effects. For instance:

  • Electron-withdrawing groups (e.g., -NO₂ at position 5) increase electrophilicity, potentially enhancing kinase inhibition .
  • Bulkier groups (e.g., benzyl at position 3) may improve target binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions before synthesis .

Q. How to resolve contradictions in spectroscopic data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., tautomerism in pyrrolo rings) require variable-temperature NMR or deuterated solvents to stabilize conformers. For ambiguous mass spectra, compare with high-resolution MS (HRMS) or isotopic patterns . If crystallography data is unavailable (as in ), use DFT calculations (Gaussian 09) to model geometries .

Q. What strategies mitigate side reactions during acetylation of the amino group?

  • Methodological Answer :

  • Protecting groups : Temporarily protect reactive sites (e.g., trityl for hydroxyl groups) to avoid over-acetylation .
  • Low-temperature acetylation : Use acetyl chloride in anhydrous pyridine at 0°C to control exothermic reactions .
  • Monitor reaction progress : TLC (silica, UV detection) every 30 minutes to terminate reactions at ~90% conversion .

Q. How to design biological assays for evaluating kinase inhibition potential?

  • Methodological Answer :

  • In vitro assays : Use recombinant kinases (e.g., TRK family) with ATP-Glo™ to measure IC₅₀ values. Include positive controls (e.g., entrectinib) .
  • Cellular assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HCT-116). Compare with non-cancerous cells (e.g., HEK293) to assess selectivity .

Notes

  • Advanced Techniques : DFT modeling and docking studies are recommended for unresolved structural or activity data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。